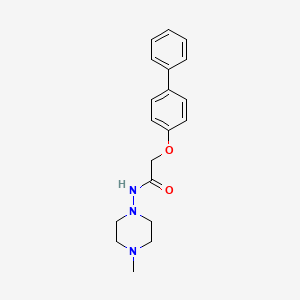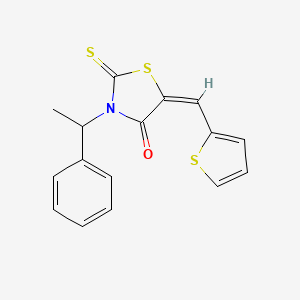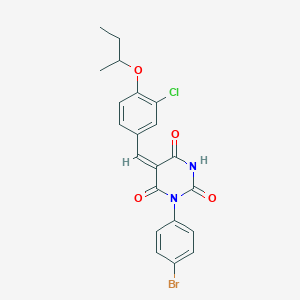
5-nitro-2-(4'-pentyl-4-biphenylyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-nitro-2-(4'-pentyl-4-biphenylyl)pyrimidine, also known as PBP, is a pyrimidine derivative that has been studied for its potential applications in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation. In
Mechanism of Action
The mechanism of action of 5-nitro-2-(4'-pentyl-4-biphenylyl)pyrimidine is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis. 5-nitro-2-(4'-pentyl-4-biphenylyl)pyrimidine has been shown to inhibit the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis. This inhibition leads to the accumulation of DNA damage and the activation of apoptotic pathways, ultimately resulting in cell death.
Biochemical and Physiological Effects:
5-nitro-2-(4'-pentyl-4-biphenylyl)pyrimidine has been shown to have various biochemical and physiological effects. In addition to its antitumor activity, 5-nitro-2-(4'-pentyl-4-biphenylyl)pyrimidine has been shown to have anti-inflammatory and analgesic effects. This compound has been shown to inhibit the production of inflammatory cytokines and reduce the expression of COX-2, an enzyme involved in the production of prostaglandins. 5-nitro-2-(4'-pentyl-4-biphenylyl)pyrimidine has also been shown to have antinociceptive effects, reducing pain sensitivity in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of 5-nitro-2-(4'-pentyl-4-biphenylyl)pyrimidine is its potent antitumor activity, making it a promising candidate for further investigation as a potential anticancer agent. 5-nitro-2-(4'-pentyl-4-biphenylyl)pyrimidine also has anti-inflammatory and analgesic effects, making it a useful tool for studying the mechanisms of inflammation and pain. However, one of the limitations of 5-nitro-2-(4'-pentyl-4-biphenylyl)pyrimidine is its potential toxicity, which must be carefully monitored in lab experiments. 5-nitro-2-(4'-pentyl-4-biphenylyl)pyrimidine has also been shown to have low solubility in aqueous solutions, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 5-nitro-2-(4'-pentyl-4-biphenylyl)pyrimidine. One area of interest is the development of 5-nitro-2-(4'-pentyl-4-biphenylyl)pyrimidine analogs with improved solubility and reduced toxicity. These analogs could be used to further investigate the mechanisms of action of 5-nitro-2-(4'-pentyl-4-biphenylyl)pyrimidine and to develop more effective anticancer agents. Another area of interest is the study of the pharmacokinetics of 5-nitro-2-(4'-pentyl-4-biphenylyl)pyrimidine, including its absorption, distribution, metabolism, and excretion. This information could be used to optimize dosing regimens and to develop more effective delivery methods. Finally, the potential use of 5-nitro-2-(4'-pentyl-4-biphenylyl)pyrimidine in combination with other anticancer agents or immunotherapies should be explored, as this could lead to synergistic effects and improved clinical outcomes.
Synthesis Methods
The synthesis of 5-nitro-2-(4'-pentyl-4-biphenylyl)pyrimidine involves the reaction of 4-pentylbiphenyl-4-carboxylic acid with 2,4-dichloro-5-nitropyrimidine in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 5-nitro-2-(4'-pentyl-4-biphenylyl)pyrimidine. This synthesis method has been optimized to yield high purity and high yield of 5-nitro-2-(4'-pentyl-4-biphenylyl)pyrimidine.
Scientific Research Applications
5-nitro-2-(4'-pentyl-4-biphenylyl)pyrimidine has been studied for its potential applications in scientific research. One of the main areas of interest is in the field of cancer research. 5-nitro-2-(4'-pentyl-4-biphenylyl)pyrimidine has been shown to have potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has been shown to induce apoptosis and inhibit cell proliferation, making it a promising candidate for further investigation as a potential anticancer agent.
properties
IUPAC Name |
5-nitro-2-[4-(4-pentylphenyl)phenyl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-2-3-4-5-16-6-8-17(9-7-16)18-10-12-19(13-11-18)21-22-14-20(15-23-21)24(25)26/h6-15H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWGHKNHTXADEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC=C(C=N3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-8-[2-(phenylsulfonyl)ethyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5396712.png)
![6,8-dimethyl-9-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5396717.png)
![2-[(4-methoxyphenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5396733.png)
![ethyl 1-[3-(2-allyl-4-methylphenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5396742.png)
![4-{[3-(2-chloro-6-fluorophenyl)acryloyl]amino}benzamide](/img/structure/B5396750.png)
![N-[2-(methylamino)-2-oxoethyl]-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5396753.png)

![{2-[4-(3-methoxyphenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid](/img/structure/B5396763.png)



![2-{[(5-methyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5396791.png)
![2-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5396794.png)
![N-[2-(4-methoxyphenoxy)-1-methylethyl]-2-methylpropanamide](/img/structure/B5396797.png)